2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne
Description
The compound "2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda²,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne" features a structurally complex spirocyclic system, combining a pyrrolidine ring fused with a pyrrolo[2,1-c][1,2,4]triazine moiety. Key structural elements include:
- A spiro junction at the pyrrolidine C3 and triazine N1 positions, creating a rigid bicyclic framework.
- 5,6-Diketo groups on the triazine ring, which may confer electrophilic reactivity or hydrogen-bonding capacity.
Its synthesis likely involves multi-step heterocyclic assembly, though procedural details are unavailable.
Properties
Molecular Formula |
C14H19N4O4+ |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl 3,4-dioxospiro[6,7-dihydropyrrolo[2,1-c][1,2,4]triazin-5-ium-8,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C14H19N4O4/c1-13(2,3)22-12(21)17-6-4-14(8-17)5-7-18-10(20)9(19)15-16-11(14)18/h4-8H2,1-3H3/q+1 |
InChI Key |
GUWQYFPYUHHTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC[N+]3=C2N=NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne typically involves multi-step reactions starting from readily available precursors. One common approach includes the cycloaddition of azomethine ylides generated in situ from isatin derivatives and amino acids . This method allows for the efficient construction of the spirocyclic core with high regioselectivity and stereoselectivity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of transition metal catalysts and environmentally benign solvents can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Structural Comparison
The target compound’s spirocyclic triazine-pyrrolidine core distinguishes it from analogous heterocycles in the evidence:
Key Observations :
- The spirocyclic system in the target compound introduces enhanced conformational rigidity compared to linear triazine derivatives (e.g., 14d–14g) .
- The carbonyloxy side chain in the target compound contrasts with the ester or cyano substituents in –5, possibly influencing solubility or metabolic stability .
Key Observations :
- The target compound’s synthesis may require specialized spirocyclization methods , whereas linear triazines (14d–14g) are synthesized via simpler cycloadditions .
- Yields for analogous compounds (44–68%) suggest moderate efficiency, though the target’s complexity could reduce yields further.
Spectroscopic and Physical Properties
Comparative spectral and physical data reveal trends:
Key Observations :
Biological Activity
The compound 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1λ2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne , with CAS Number 1290627-16-5 , has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O4
- Molecular Weight : 308.33 g/mol
- Structure : The compound features a complex spiro structure that combines pyrrolidine and triazine moieties, which are often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features to 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1λ2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne may exhibit anticancer properties. For example:
- A study evaluated various pyrazolo[4,3-e][1,2,4]triazine derivatives for their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . Although specific data on the compound is limited, the presence of similar triazine structures often correlates with activity against cancer cell lines.
Enzyme Inhibition
The compound's potential as an inhibitor of specific enzymes has been investigated. For instance:
- Inhibitors targeting protein kinases have shown promise in cancer therapy. However, studies on related compounds indicate that not all derivatives effectively inhibit kinases like CDK2 or Abl . This suggests that while the compound may have theoretical potential for enzyme inhibition, empirical data is necessary to confirm its efficacy.
Antimicrobial Properties
Compounds containing triazine rings have been reported to possess antimicrobial properties. While specific studies on this compound are scarce:
- Similar triazine-based compounds have demonstrated activity against various microbial strains . This class of compounds typically shows a broad spectrum of activity against bacteria and fungi.
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Related compounds showed varying degrees of cytotoxicity against cancer cell lines. |
| Enzyme Inhibition | Some derivatives failed to inhibit key kinases effectively; further testing required. |
| Antimicrobial Activity | Triazine derivatives generally exhibit antimicrobial effects; specific data on this compound needed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
